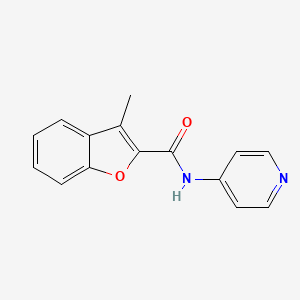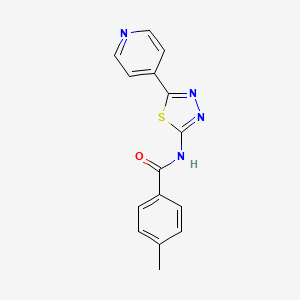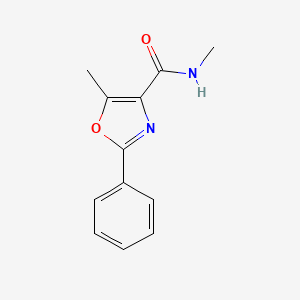
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide
Vue d'ensemble
Description
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide, also known as PBOX-15, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This compound belongs to a class of molecules known as small molecule inhibitors, which are designed to target specific proteins or enzymes that are involved in the growth and spread of cancer cells. In
Mécanisme D'action
The mechanism of action of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is responsible for stabilizing various signaling proteins that are involved in the growth and survival of cancer cells. By inhibiting Hsp90, 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has also been shown to have anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of various cytokines and chemokines that are involved in inflammation, as well as the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide is its specificity for Hsp90, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide is its relatively low potency compared to other Hsp90 inhibitors. This makes it less effective at inhibiting cancer cell growth at lower concentrations, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide. One area of research is the development of more potent analogs of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide that can inhibit Hsp90 at lower concentrations. Another area of research is the investigation of the synergistic effects of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide with other cancer therapies, such as radiation and chemotherapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide as a cancer treatment.
Applications De Recherche Scientifique
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, prostate, and lung cancer. 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
3-methyl-N-pyridin-4-yl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-12-4-2-3-5-13(12)19-14(10)15(18)17-11-6-8-16-9-7-11/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFFMXYQPRRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)

![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)
![3-[1-(3-Hydroxybutylamino)ethyl]benzenesulfonamide](/img/structure/B7595566.png)
![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)